2-(2-Chloro-5-hydroxyphenyl)phenol, 95%
Overview
Description
2-(2-Chloro-5-hydroxyphenyl)phenol, 95% (hereafter referred to as 2-CHP) is an organic compound with a wide range of uses in the scientific research and industrial fields. It is a white crystalline solid with a melting point of 122°C and a boiling point of 230°C. 2-CHP is soluble in ethanol, ether, and water, and is insoluble in chloroform. It is used as a reagent in a number of different reactions and has applications in biochemistry and pharmaceuticals.
Mechanism of Action
2-CHP acts as a reducing agent in a number of reactions. It can reduce aldehydes and ketones to alcohols, and can also reduce nitro compounds to amines. It can also be used to reduce aromatic compounds to arylhydrazines.
Biochemical and Physiological Effects
2-CHP has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a number of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been found to have antifungal activity against a number of fungi, including Candida albicans and Aspergillus niger. In addition, it has been found to have a number of anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The use of 2-CHP in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and is readily available. It is also a relatively safe reagent to work with, and has a low toxicity. The main disadvantage of 2-CHP is that it is not very soluble in water, and so it is not suitable for use in aqueous solutions.
Future Directions
The use of 2-CHP in scientific research is likely to continue to expand in the future. It has been found to have a number of potential applications in the development of new pharmaceuticals and polymers. In addition, it has been found to have a number of potential applications in the fields of biochemistry and nanotechnology. In the future, it is likely that 2-CHP will be used in the development of more efficient and cost-effective methods for the synthesis of a variety of compounds.
Synthesis Methods
2-CHP is synthesized through a two-step process. In the first step, 2-chloro-5-hydroxybenzaldehyde is reacted with sodium hydroxide to form 2-chloro-5-hydroxybenzene-1-sulfonic acid. In the second step, the acid is reacted with sodium hydrogen sulfide to form 2-CHP.
Scientific Research Applications
2-CHP is used as a reagent in a number of different reactions. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pigments. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, it can be used in the synthesis of a variety of organometallic compounds.
properties
IUPAC Name |
4-chloro-3-(2-hydroxyphenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-11-6-5-8(14)7-10(11)9-3-1-2-4-12(9)15/h1-7,14-15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVLPUZLBZIRMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683521 | |
Record name | 6'-Chloro[1,1'-biphenyl]-2,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-16-5 | |
Record name | [1,1′-Biphenyl]-2,3′-diol, 6′-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261896-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6'-Chloro[1,1'-biphenyl]-2,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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